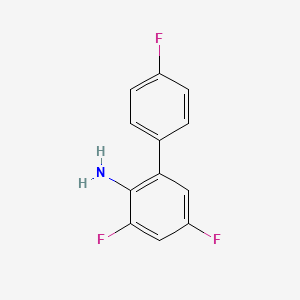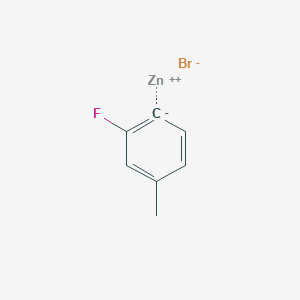
9-Stearyl-9-phosphabicyclo(4.2.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane est un composé chimique de formule moléculaire C26H51P. Il se caractérise par sa structure bicyclique unique, qui comprend un atome de phosphore.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane implique généralement la réaction du chlorure de stéaryle avec le 9-phosphabicyclo(4.2.1)nonane dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que la triéthylamine, pour faciliter la formation du produit souhaité. Les conditions réactionnelles, y compris la température et le choix du solvant, sont optimisées pour obtenir des rendements élevés et une grande pureté .
Méthodes de production industrielle
La production industrielle du 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir une qualité et une efficacité constantes. La réaction est généralement conduite dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin de maximiser le rendement et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.
Réduction : Les réactions de réduction peuvent convertir l'atome de phosphore en différents états d'oxydation.
Substitution : Le groupe stéaryle peut être substitué par d'autres groupes alkyles ou aryles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium ou le nickel et sont effectuées sous atmosphères inertes.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les oxydes de phosphine, les phosphines réduites et les composés phosphabicyclo substitués.
Applications de recherche scientifique
Le 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent d'administration de médicaments ou composé thérapeutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de phosphore joue un rôle crucial dans ces interactions, facilitant la liaison et l'activité. Le composé peut moduler diverses voies biochimiques, conduisant à ses effets observés .
Applications De Recherche Scientifique
9-Stearyl-9-phosphabicyclo(4.2.1)nonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in these interactions, facilitating binding and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
9-Phosphabicyclo(4.2.1)nonane : Un composé apparenté avec une structure bicyclique similaire mais sans le groupe stéaryle.
9-Octadécyl-9-phosphabicyclo(4.2.1)nonane : Un autre composé similaire avec un groupe octadécyle au lieu d'un groupe stéaryle.
Unicité
Le 9-Stéaryl-9-phosphabicyclo(4.2.1)nonane est unique en raison de son groupe stéaryle spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
99886-26-7 |
|---|---|
Formule moléculaire |
C26H51P |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
9-octadecyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-27-25-20-17-18-21-26(27)23-22-25/h25-26H,2-24H2,1H3 |
Clé InChI |
RHBPCOITPOBTBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCP1C2CCCCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)



